Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the imidazopyrimidine class. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring, with an ethyl ester group attached at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl imidazo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process . Another method involves the reduction of this compound using hydrogen gas over palladium on carbon (Pd/C) catalyst, leading to the formation of ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction using hydrogen gas over Pd/C catalyst leads to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrimidine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas and Pd/C catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate.
Substitution: Various substituted imidazo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl imidazo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar fused bicyclic structure but differ in the position of the nitrogen atoms within the rings.
Imidazo[1,5-a]pyridine derivatives: These compounds have a similar core structure but may exhibit different chemical and biological properties due to variations in substituents and functional groups.
Uniqueness: this compound is unique due to its specific structural features and the presence of an ethyl ester group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl imidazo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-11-8-4-10-6-12(8)5-7/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVGFDNQRFYQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=NC=C2N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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